N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide
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Overview
Description
“N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide” is a chemical compound. It is a part of a series of novel compounds designed and synthesized for the activation of procaspase-3 . These compounds have shown notable cytotoxicity toward human cancer cell lines .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C16H22N2O3S . Its molecular weight is 322.422 . The InChI representation of the molecule is InChI=1S/C16H22N2O3S/c1-2-18-15-9-8-13 (10-12 (15)11-16 (18)19)17-22 (20,21)14-6-4-3-5-7-14/h8-10,14,17H,2-7,11H2,1H3 .Scientific Research Applications
Antitumor Agents
Compounds based on the 2-oxoindoline structure, such as N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide, have been designed and synthesized as potential antitumor agents . These compounds have shown notable cytotoxicity toward three human cancer cell lines: colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) . Especially, some compounds exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound .
Cell Cycle and Apoptosis Regulation
These compounds have been found to affect the cell cycle and apoptosis . For example, some representative compounds accumulated U937 cells in S phase and substantially induced late cellular apoptosis . This shows the potential of these compounds in regulating cell growth and death, which is crucial in cancer treatment .
Design and Synthesis of Novel Compounds
The 2-oxoindoline structure serves as a template for the design and synthesis of novel compounds . The most important peak was the singlet at around 4.4–5.3 ppm of 1H NMR spectra which attributable for two protons occurred of the methylene protons of N-alkylated compounds .
Antiviral Activity
Indole derivatives, which include 2-oxoindoline compounds, have been reported to possess antiviral activity . They have been used to prepare various derivatives that have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Antioxidant Activity
Indole derivatives have been reported to possess antioxidant activity . This means they could potentially be used in the prevention and treatment of diseases caused by oxidative stress .
Antimicrobial and Antitubercular Activities
Indole derivatives have been found to possess antimicrobial and antitubercular activities . This suggests potential applications in the treatment of infectious diseases .
Antidiabetic and Antimalarial Activities
Indole derivatives have been reported to possess antidiabetic and antimalarial activities . This suggests potential applications in the treatment of diabetes and malaria .
Future Directions
The compound is part of a series of novel compounds designed for the activation of procaspase-3 . The most potent compound in this series was found to be three to five times more cytotoxic than PAC-1 in three cancer cell lines tested . This suggests that “N-(1-ethyl-2-oxoindolin-5-yl)cyclohexanesulfonamide” and similar compounds could serve as a template for further design and development of novel anticancer agents .
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-2-18-15-9-8-13(10-12(15)11-16(18)19)17-22(20,21)14-6-4-3-5-7-14/h8-10,14,17H,2-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQKWYLWWLILAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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